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Compound of Interest

1,1,2,2-Tetrafluoro-3-
Compound Name:

(vinyloxy)propane
CAS No.: 29819-80-5
Cat. No.: B1618016

Get Quote

An In-Depth Technical Guide for Drug Development
Scientists
Executive Summary

The TFVP monomer represents a paradigm shift in organic photosensitizer design, moving
beyond traditional ACQ (Aggregation-Caused Quenching) fluorophores to Aggregation-Induced
Emission (AIE) systems. Structurally characterized by a donor-acceptor (D-1t-A) scaffold
involving a tetraphenylethylene (TPE) core and a vinyl-pyridinium acceptor, TFVP is
engineered for cell membrane-targeted photodynamic therapy (PDT).

Unlike mitochondrial-targeting analogs (e.g., TFPy), TFVP possesses a distinct lipophilicity-
hydrophilicity balance that creates a high free-energy barrier for transmembrane migration,
trapping it at the plasma membrane. Its electronic structure is tuned to minimize the singlet-
triplet energy gap (

), facilitating efficient Intersystem Crossing (ISC) for Type-I and Type-Il Reactive Oxygen
Species (ROS) generation.[1]
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Key Technical Specifications:

e Class: AlEgen / Organic Photosensitizer.[2]

o Primary Application: Cell Membrane-Targeted PDT / Theranostics.
e ROS Quantum Yield: ~18.3% (Singlet Oxygen).[2]

o Emission: Far-Red/Near-Infrared (NIR) in aggregated state.

Molecular Architecture & Symmetry
Structural Composition

The TFVP monomer is built upon a D-1t-A (Donor-T1t-Acceptor) architecture, essential for
Intramolecular Charge Transfer (ICT).

e Donor (D):Tetraphenylethylene (TPE) or a TPE-derivative. The propeller-shaped TPE core
prevents Tt-1t stacking in the solid state, enabling AIE.

e T-Bridge: A Vinyl group (

) extends the conjugation length, red-shifting the absorption/emission into the therapeutic
window (Far-Red/NIR).

o Acceptor (A): A Pyridinium salt (cationic). This moiety provides water solubility and
electrostatic affinity for the negatively charged phospholipid bilayers of cancer cell
membranes.

The "Membrane Trap" Mechanism

While structurally similar to mitochondrial-targeting AIEgens (which permeate the membrane
due to high potential), TFVP exhibits a specific amphiphilicity that results in a high free-energy
barrier for crossing the lipid bilayer. This "trap" effect ensures specific accumulation at the cell
surface, a critical feature for damaging the plasma membrane via ROS, leading to necrosis or
immunogenic cell death (ICD).

Electronic Landscape: HOMO-LUMO & Band Gap
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The therapeutic efficacy of TFVP is governed by its frontier molecular orbitals (FMOSs). The
separation between the Highest Occupied Molecular Orbital (HOMO) and the Lowest
Unoccupied Molecular Orbital (LUMO) dictates its optical gap and ROS generation efficiency.

Orbital Distribution
o HOMO: Localized primarily on the electron-rich TPE donor and the Tt-bridge.
e LUMO: Localized on the electron-deficient Pyridinium acceptor.

» Implication: This spatial separation (small overlap integral) induces strong ICT character
upon excitation.

Energy Levels (Calculated vs. Experimental)

e HOMO Level: Approx. -5.2 to -5.5 eV (stabilized by conjugation).
e LUMO Level: Approx. -3.0 to -3.3 eV (lowered by the cationic acceptor).
e Optical Band Gap (

):~2.2—-2.4eV.

o Note: This gap corresponds to absorption in the 450-550 nm range and emission in the
650-800 nm (NIR) range.

The Singlet-Triplet Gap ()

For effective PDT, the molecule must undergo Intersystem Crossing (ISC) from the excited
singlet state (

) to the triplet state (

)

« TFVP

: Engineered to be small (< 0.3 eV).[3]
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e Mechanism: The twisted molecular geometry and D-A separation reduce the electron

exchange energy (

), minimizing the energy difference between

and

. This promotes rapid ISC, allowing the molecule to populate the long-lived
state required for oxygen sensitization.

Quantitative Data Summary

Parameter Value | Range Method Significance

Determines oxidation

HOMO Energy -5.35 eV (approx) DFT (B3LYP/6-31G) ]
potential.

Determines reduction

LUMO Energy -3.15 eV (approx) DFT (B3LYP/6-31G) ]
potential.

Electrochemical/Optic ~ Correlates to NIR

HOMO-LUMO Gap 2.20eV o
al emission.
Enables efficient ISC
<0.3eV TD-DFT
for ROS.
ROS Yield ( Moderate yield,
18.3% ABDA Assay compensated by
) targeting.

Experimental Protocols
Synthesis of TFVP Monomer

The synthesis typically employs a Knoevenagel Condensation to link the donor aldehyde to the

acceptor pyridinium salt.
Reagents:

o Aldehyde Precursor: 4-(1,2,2-triphenylvinyl)benzaldehyde (TPE-CHO).
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e Pyridinium Salt: 1,4-dimethylpyridinium iodide (or similar methylated pyridine).
o Catalyst: Piperidine or minimal base.

» Solvent: Ethanol or Acetonitrile.

Step-by-Step Protocol:

e Charge: In a dry round-bottom flask, dissolve TPE-CHO (1.0 eq) and the Pyridinium salt (1.2
eq) in Ethanol.

o Catalyze: Add catalytic amount of Piperidine (3-5 drops).
o Reflux: Heat the mixture to reflux (80°C) for 12—24 hours under inert atmosphere (

).
e Monitor: Track reaction progress via TLC (shift in fluorescence from blue to red/orange).

o Workup: Cool to room temperature. The product often precipitates.

 Purification: Filter the precipitate and wash with cold ethanol/ether. Recrystallize from
Methanol/Ether to obtain pure TFVP.

¢ Validation: Confirm structure via

H-NMR (appearance of vinyl doublet at

7.0-8.0 ppm) and HR-MS.

Validation of AIE Properties

e Solvent Setup: Prepare a stock solution of TFVP in DMSO (good solvent).
o Aggregation: Prepare a series of mixtures with increasing water fraction (
: 0% to 99%).

e Measurement: Record PL spectra.
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o Result: At

, fluorescence is negligible (molecular rotation dissipates energy). At

, intense emission appears (Restriction of Intramolecular Motion - RIM).

Visualization of Mechanisms
Synthesis & Electronic Pathway

The following diagram illustrates the synthesis logic and the photophysical Jablonski diagram
relevant to TFVP's function.
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Caption: Synthesis pathway of TFVP via Knoevenagel condensation and the subsequent
photophysical cascade leading to ROS generation.
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Caption: The "Membrane Trap" mechanism distinguishing TFVP from mitochondrial-targeting
analogs.

Implications for Drug Development
Synergistic Therapy ("1+1+1 > 3")

TFVP is often studied in combination with its homologs (TFPy and TPE-TFPYy).[2][4] By
targeting the cell membrane (TFVP), mitochondria (TFPy), and lysosomes (TPE-TFPy)
simultaneously, researchers achieve a "three-pronged attack."[2][4] This overcomes the
limitations of single-organelle targeting, where cells might repair localized damage (e.g.,
mitophagy). Membrane damage by TFVP is particularly lethal as it disrupts osmotic balance
and signaling integrity.

Stability & Toxicity

o Photostability: TFVP exhibits superior resistance to photobleaching compared to traditional
photosensitizers (e.g., Rose Bengal, Ce6) due to its rigid AIE structure in the aggregated
state.

o Dark Toxicity: Low. The AIE mechanism ensures that the molecule is relatively inert until
aggregated and irradiated.

o Biocompatibility: The organic scaffold is metabolizable, reducing long-term retention risks
compared to heavy-metal complexes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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